molecular formula C10H11NO2 B1673987 5-Hydroxytryptophol CAS No. 154-02-9

5-Hydroxytryptophol

Cat. No.: B1673987
CAS No.: 154-02-9
M. Wt: 177.20 g/mol
InChI Key: KQROHCSYOGBQGJ-UHFFFAOYSA-N
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Description

5-Hydroxytryptophol is a naturally occurring compound that is a metabolite of serotonin. It is primarily excreted in human urine as a glucuronide conjugate. This compound is significant in various biological processes and has been studied for its role in the metabolism of serotonin, a crucial neurotransmitter in the human body .

Mechanism of Action

Target of Action

5-Hydroxytryptophan (5-HTP) plays a crucial role in the regulation of various physiological functions such as emotion, behavior, sleep, pain, and body temperature . It is primarily targeted towards the serotonin receptors in the brain . Serotonin, also known as 5-hydroxytryptamine (5-HT), is a neurotransmitter that relays signals between brain cells .

Mode of Action

5-HTP is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . This enzyme is one of the biopterin-dependent aromatic amino acid hydroxylases . The production of 5-HTP is the rate-limiting step in serotonin synthesis . Once produced, 5-HTP is rapidly converted to serotonin by the enzyme amino acid decarboxylase .

Biochemical Pathways

The primary biochemical pathway involved in the action of 5-HTP is the serotonin synthesis pathway . In this pathway, tryptophan is first converted into 5-HTP by the enzyme tryptophan hydroxylase . Then, 5-HTP is converted into serotonin by the action of amino acid decarboxylase . This pathway is crucial for maintaining the balance of serotonin in the brain, which is essential for regulating mood and behavior .

Pharmacokinetics

The pharmacokinetics of 5-HTP involve its absorption, distribution, metabolism, and excretion (ADME). The rapid pharmacokinetics of 5-htp, with a half-life of approximately 2 hours in humans, make it impractical as a drug . The compound is metabolized primarily in the liver by the enzyme UDP-glucuronosyltransferase 1A6 (UGT1A6) , which plays a predominant role in the glucuronidation of 5-hydroxytryptophol .

Result of Action

The primary result of 5-HTP’s action is the increase in serotonin levels in the brain . This increase in serotonin can have a positive effect on sleep, mood, anxiety, appetite, and pain sensation . Therefore, 5-HTP is often used in the treatment of conditions related to low serotonin levels, such as depression, insomnia, and chronic headaches .

Action Environment

The action of 5-HTP can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the absorption and metabolism of 5-HTP . Additionally, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other enzymes .

Biochemical Analysis

Biochemical Properties

5-Hydroxytryptophan is derived from tryptophan, with the hydrogen atoms at the 5′-position on the benzene ring of tryptophan replaced by hydroxyl groups . In vivo, 5-Hydroxytryptophan is obtained by L-tryptophan hydroxylation catalyzed by tryptophan hydroxylase (TPH) using L-tryptophan as a substrate .

Cellular Effects

5-Hydroxytryptophan has been shown to have unique efficacy in the treatment of a variety of disorders, including depression, insomnia, and chronic headaches . It plays an important role in the regulation of emotion, behavior, sleep, pain, body temperature, and other physiological functions .

Molecular Mechanism

5-Hydroxytryptophan is a precursor of the neurotransmitter serotonin and the amine hormone melatonin . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

5-Hydroxytryptophol becomes more important quantitatively during alcohol intoxication, when a shift in the metabolism of serotonin occurs . It is formed in the body as a metabolite of serotonin and is excreted in urine after conjugation with glucuronic acid .

Dosage Effects in Animal Models

Oral administration of 5-Hydroxytryptophan significantly restored gut microbiota dysbiosis in mice with depression-like behaviors . The diversity and richness of gut microbial communities and relative abundance of specific microbial taxa at both phylum and genus levels were partially recovered .

Metabolic Pathways

5-Hydroxytryptophan is involved in the metabolic pathway of serotonin synthesis . It is derived from tryptophan, and the hydrogen atoms at the 5′-position on the benzene ring of tryptophan are replaced by hydroxyl groups .

Transport and Distribution

It is known that it is a precursor of the neurotransmitter serotonin and the amine hormone melatonin, which are distributed in various tissues .

Subcellular Localization

The subcellular localization of 5-Hydroxytryptophan is not explicitly known. It is a precursor of the neurotransmitter serotonin, which is synthesized in serotonergic neurons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxytryptophol typically involves the hydroxylation of tryptophol. One common method includes the use of specific enzymes or chemical catalysts to introduce a hydroxyl group at the 5-position of the indole ring of tryptophol. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation without affecting other parts of the molecule.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxytryptophol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into 5-Hydroxyindole-3-acetaldehyde.

    Reduction: It can be reduced to form tryptophol.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

    Substitution: Various reagents, including halogens and alkylating agents, can be used to introduce new functional groups.

Major Products

    Oxidation: 5-Hydroxyindole-3-acetaldehyde.

    Reduction: Tryptophol.

    Substitution: Depending on the reagent, products can include halogenated or alkylated derivatives of this compound.

Scientific Research Applications

5-Hydroxytryptophol has numerous applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various indole derivatives.

    Biology: It serves as a biomarker for serotonin metabolism and is studied in the context of neurotransmitter regulation.

    Medicine: Research explores its potential role in diagnosing and monitoring certain medical conditions, such as serotonin syndrome and sleep disorders.

    Industry: It is used in the production of pharmaceuticals and as a research tool in the development of new drugs.

Comparison with Similar Compounds

Similar Compounds

    Serotonin: The precursor to 5-Hydroxytryptophol, involved in mood regulation and other physiological functions.

    Tryptophol: A related compound that can be hydroxylated to form this compound.

    5-Hydroxyindoleacetic acid: Another metabolite of serotonin, often used as a biomarker for serotonin activity.

Uniqueness

This compound is unique due to its specific role in serotonin metabolism and its excretion pattern in urine. Unlike serotonin, which acts directly as a neurotransmitter, this compound serves as a metabolic byproduct, providing insights into the body’s handling of serotonin and its related pathways .

Properties

IUPAC Name

3-(2-hydroxyethyl)-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-4-3-7-6-11-10-2-1-8(13)5-9(7)10/h1-2,5-6,11-13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQROHCSYOGBQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165505
Record name Hydroxytryptophol
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxytryptophol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001855
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

154-02-9
Record name 5-Hydroxytryptophol
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Record name Hydroxytryptophol
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Record name 5-Hydroxytryptophol
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Record name Hydroxytryptophol
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Record name 5-hydroxy-1H-indole-3-ethanol
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Record name 5-HYDROXYTRYPTOPHOL
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Record name 5-Hydroxytryptophol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

5-Hydroxyindol-3-acetic acid (1.91 g, 10 mmoles) was initially introduced into MC (40 ml) under argon, the mixture was cooled to −78° C. and diisopropylaluminium hydride (0.2 M in toluene, 40 ml, 48 mmoles) was added in the course of 20 min, while stirring. When the addition of the reducing agent had ended, the mixture was allowed to come to RT in the course of 5 hours and was then left at RT for a further hour. For working up, methanol (2 ml) was cautiously added to the reaction mixture. The previously continuously solid mass became liquid again during the addition. Saturated NaCl solution (10 ml) was now added in portions to the mixture. The resulting mixture was left to stand overnight and then filtered off with suction over kieselguhr. The filter cake was washed with a total of 400 ml MC. The filtrate was dried over sodium sulfate and concentrated. 730 mg 3-(2-hydroxy-ethyl)-1H-indol-5-ol were obtained (m.p. 98-102° C.).
Quantity
1.91 g
Type
reactant
Reaction Step One
Name
diisopropylaluminium hydride
Quantity
40 mL
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reactant
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Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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